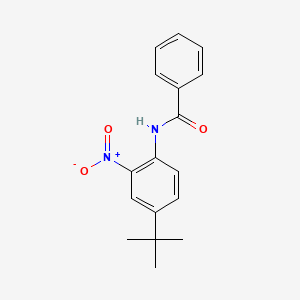
N-(4-tert-Butyl-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-Butyl-2-nitrophenyl)benzamide: is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.345 g/mol It is characterized by the presence of a benzamide group attached to a 4-tert-butyl-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2-nitrophenyl)benzamide typically involves the reaction of 4-tert-butyl-2-nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-tert-Butyl-2-nitrophenyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or further to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Reduction: N-(4-tert-Butyl-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-tert-Butyl-2-nitrophenyl)benzoic acid.
Scientific Research Applications
Chemistry: N-(4-tert-Butyl-2-nitrophenyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, although specific medical uses are still under investigation.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-tert-Butyl-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors, depending on the biological context. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- N-(4-tert-Butyl-3-nitrophenyl)benzamide
- N-(4-tert-Butyl-2-methyl-4-nitrophenyl)benzamide
- N-(4-tert-Butyl-4-chloro-2-nitrophenyl)benzamide
Uniqueness: N-(4-tert-Butyl-2-nitrophenyl)benzamide is unique due to the specific positioning of the tert-butyl and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(4-tert-butyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)13-9-10-14(15(11-13)19(21)22)18-16(20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
InChI Key |
CSKHWXZLDXSYSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


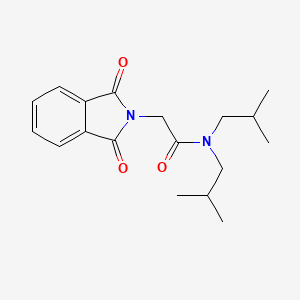
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)
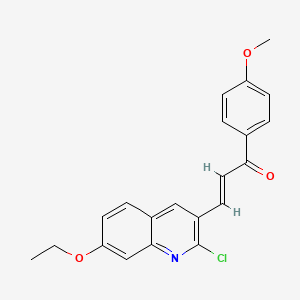
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)
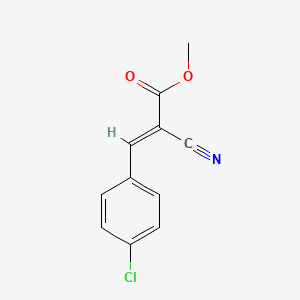
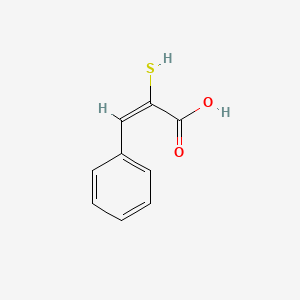
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11706057.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)
